4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with 4-aminobenzonitrile under specific conditions. The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in biochemical assays and studies related to enzyme activity and protein interactions.
Medicine: Research involving this compound explores its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the research being conducted .
Comparison with Similar Compounds
Similar compounds to 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile include:
- 2-[(phenylamino)methyl]phenol
- 2-{[(4-hydroxyphenyl)amino]methyl}phenol
- 2-[(2-hydroxybenzyl)amino]benzonitrile
- 2-{[(3-chlorophenyl)amino]methyl}phenol
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-15-5-3-4-13(16(15)19)11-18-14-8-6-12(10-17)7-9-14/h3-9,11,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLXOKPLZYJIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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